(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide
Description
Core Benzo[c]xanthene Scaffold Architecture
The fundamental structural framework of this compound is built upon the benzo[c]xanthene scaffold, which represents one of several regioisomeric forms of benzannulated xanthene systems. Xanthene itself consists of two benzene rings connected through a central heterocyclic ring containing an oxygen atom, forming the basic tricyclic 9H-xanthene structure with molecular formula CH2[C6H4]2O. The benzo[c]xanthene variant specifically features an additional benzene ring fused to the [c] position of the parent xanthene core, creating a tetracyclic aromatic system that serves as the foundation for more complex derivatives.
The architectural significance of the benzo[c]xanthene framework lies in its extended conjugated system and the spatial arrangement of its aromatic components. Unlike the parent xanthene molecule, which displays a relatively simple tricyclic structure, the benzo[c]xanthene system presents enhanced rigidity and defined three-dimensional characteristics due to the additional fused benzene ring. This extended aromatic system contributes to unique photophysical properties, with benzo[c]xanthene derivatives typically exhibiting long-wavelength absorption and emission characteristics that distinguish them from simpler xanthene analogs. The planarity of the aromatic core, combined with the electron-rich nature of the oxygen-containing heterocycle, creates a molecular foundation that supports various substitution patterns and functional group incorporations.
In the specific compound under examination, the benzo[c]xanthene core has undergone extensive structural modification through the incorporation of multiple saturated ring systems and functional groups. The presence of octahydro designation indicates that significant portions of the aromatic system have been reduced to create saturated carbocyclic frameworks. This transformation from the fully aromatic benzo[c]xanthene to a partially saturated pentacyclic system represents a fundamental alteration in electronic structure while maintaining the basic connectivity pattern of the parent scaffold. The resulting architecture combines the structural complexity of polycyclic natural products with the recognition elements derived from the xanthene pharmacophore.
Stereochemical Configuration Analysis of Pentacyclic Framework
The stereochemical complexity of this compound is immediately apparent from its systematic name, which incorporates five distinct stereogenic centers with defined absolute configurations: (6aS,7aR,8S,11aR,12aS). This level of stereochemical control represents a sophisticated achievement in molecular design, particularly given the constraints imposed by the pentacyclic framework. Each stereogenic center contributes to the overall three-dimensional shape of the molecule and influences both its chemical reactivity and potential biological activity patterns.
The 6aS configuration establishes the stereochemistry at a bridgehead position within the polycyclic system, where the spatial arrangement of substituents is severely constrained by the rigid framework. Similarly, the 7aR stereocenter defines another critical junction point where multiple ring systems converge. The combination of these bridgehead stereocenters creates a molecular architecture with well-defined concave and convex surfaces, which can serve as recognition elements for molecular interactions. The 8S configuration introduces additional complexity at a position that appears to bear hydroxyl substitution, while the 11aR and 12aS centers further define the spatial relationships within the polycyclic framework.
The presence of methano bridges within this structure, as indicated by the 6,8-methano designation, introduces additional stereochemical constraints and contributes to the overall rigidity of the molecular framework. Methano bridges represent single-carbon connections between non-adjacent positions in polycyclic systems, effectively creating cage-like structures with highly defined three-dimensional architectures. These bridging elements not only constrain molecular flexibility but also create proximity effects that can influence the chemical and physical properties of nearby functional groups through steric compression and electronic interactions.
The stereochemical precision demonstrated in this compound reflects the sophisticated synthetic methodology required for its preparation and the importance of three-dimensional molecular recognition in biological systems. The specific arrangement of stereogenic centers creates a unique molecular topology that cannot be achieved through simple substitution patterns on planar aromatic systems, highlighting the value of complex polycyclic architectures in medicinal chemistry and natural product synthesis.
Functional Group Characterization: Hydroxyl, Carboxamide, and Methano Bridges
The functional group profile of this compound reveals a rich array of reactive and recognition elements distributed throughout the pentacyclic framework. The presence of five hydroxyl groups, as indicated by the pentahydroxy designation, creates multiple sites for hydrogen bonding interactions and potential chemical modifications. These hydroxyl substituents are positioned at carbon atoms 4, 8, 11, 11a, and 13, creating a pattern of hydrophilic regions that contrasts with the lipophilic polycyclic core structure. The strategic placement of these hydroxyl groups suggests their potential importance in molecular recognition processes and their contribution to the overall solubility characteristics of the compound.
The carboxamide functionality at position 10 represents another significant structural feature that contributes both to the molecular recognition profile and the chemical stability of the compound. Carboxamide groups are known for their ability to participate in hydrogen bonding interactions as both donors and acceptors, making them valuable pharmacophoric elements in drug design. The amide bond also provides resistance to hydrolytic degradation compared to ester linkages, contributing to the overall stability of the molecular framework. The positioning of this carboxamide group within the polycyclic system creates opportunities for intramolecular interactions with nearby hydroxyl groups or other polar functionalities.
The 12a-methyl substitution introduces a strategic hydrophobic element that can influence both the conformational preferences of the polycyclic system and its interaction with biological membranes or hydrophobic binding sites. Methyl groups at bridgehead positions often serve to lock specific conformations and prevent unwanted molecular rearrangements. Additionally, the presence of two ketone functionalities, indicated by the 5,9-dioxo designation, creates electron-withdrawing centers that can influence the reactivity of nearby functional groups and contribute to the overall electronic distribution within the molecule.
The methano bridges, designated as 6,8-methano connections, represent unique structural elements that dramatically alter the topology of the polycyclic framework. These single-carbon bridges create cage-like architectures that impose severe constraints on molecular flexibility while creating well-defined spatial relationships between distant parts of the molecule. The methano bridges contribute to the overall stability of the pentacyclic system by preventing ring-flipping processes and maintaining fixed three-dimensional arrangements of functional groups.
Comparative Analysis with Related Xanthene Derivatives
The structural complexity of this pentacyclic compound can be better appreciated through comparison with simpler xanthene derivatives that share the same basic aromatic core. Basic xanthene derivatives, such as fluorescein and rhodamine dyes, typically feature relatively simple substitution patterns on the tricyclic xanthene framework. These compounds derive their useful properties primarily from electronic effects within the aromatic system rather than from complex three-dimensional architectures. In contrast, the compound under examination represents a significant departure from this paradigm through its incorporation of multiple saturated ring systems and stereochemically defined functional group arrangements.
Benzo[k,l]xanthene lignans represent another class of related compounds that share some structural similarities while maintaining distinct architectural features. These naturally occurring polyphenolic compounds typically feature simpler substitution patterns and lack the extensive saturation and bridging elements found in the target compound. However, they demonstrate similar strategies for creating three-dimensional molecular architectures based on xanthene-derived scaffolds. The benzo[k,l]xanthene lignans have shown promising biological activities as antioxidant, anti-inflammatory, and antiproliferative agents, suggesting that the xanthene-based architecture provides a valuable foundation for bioactive molecule development.
| Compound Class | Core Structure | Key Features | Molecular Complexity |
|---|---|---|---|
| Basic Xanthenes | Tricyclic aromatic | Simple substitution, fluorescent properties | Low |
| Benzo[c]xanthenes | Tetracyclic aromatic | Extended conjugation, pH-sensitive | Moderate |
| Benzo[k,l]xanthene lignans | Tetracyclic with phenolic units | Natural product origin, antioxidant activity | Moderate |
| Target compound | Pentacyclic saturated | Multiple stereocenters, methano bridges | High |
The synthetic methodologies required for accessing these different compound classes also reveal important distinctions in structural complexity. Simple xanthene dyes can often be prepared through straightforward condensation reactions between resorcinol derivatives and phthalic anhydride or related electrophiles. More complex derivatives, such as the benzo[k,l]xanthene lignans, typically require biomimetic oxidative coupling reactions using metal catalysts. The target compound, with its extensive saturation and stereochemical complexity, would likely require multi-step synthetic sequences involving stereoselective transformations and careful control of regiochemistry.
The functional group density and spatial distribution in the target compound also distinguish it from simpler xanthene derivatives. While basic xanthene dyes typically feature one or two functional groups positioned for optimal electronic effects, the pentacyclic compound incorporates five hydroxyl groups, a carboxamide, and two ketones distributed throughout a complex three-dimensional framework. This high functional group density creates opportunities for multiple simultaneous interactions with biological targets, potentially leading to enhanced selectivity and potency compared to simpler analogs.
Properties
IUPAC Name |
(1S,11S,15R,16R,18S)-6,10,11,12,15-pentahydroxy-1-methyl-8,14-dioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,12-tetraene-13-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO9/c1-18-6-3-2-4-8(22)10(6)13(23)11-7(18)5-9-19(28,14(11)24)15(25)12(17(21)27)16(26)20(9,29)30-18/h2-4,7,9,11,14,22,24-25,28-29H,5H2,1H3,(H2,21,27)/t7-,9+,11?,14?,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRUHMRKYRPETL-JCPQOEKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC4C(C(C3C(=O)C5=C1C=CC=C5O)O)(C(=C(C(=O)C4(O2)O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H]3C[C@@H]4[C@](C(C3C(=O)C5=C1C=CC=C5O)O)(C(=C(C(=O)[C@@]4(O2)O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound designated as (6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide (CAS Number: 1268494-44-5) is a complex organic molecule with significant potential in biological and pharmaceutical research. Its intricate structure suggests a range of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.35 g/mol. The compound features multiple hydroxyl groups and a dioxo structure that may contribute to its reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines. The specific mechanisms by which it induces apoptosis or inhibits proliferation are under investigation.
- Antioxidant Properties : The presence of hydroxyl groups is often associated with antioxidant activity. This compound may scavenge free radicals and reduce oxidative stress in cells.
- Enzyme Inhibition : Some studies point to its potential as an inhibitor of specific enzymes involved in metabolic pathways. This could have implications for conditions like diabetes or obesity.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound might protect neuronal cells from damage due to oxidative stress or neuroinflammation.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via mitochondrial pathway |
| A549 | 20 | Apoptosis via caspase activation |
Case Study 2: Antioxidant Activity
In a separate study assessing the antioxidant capacity using DPPH and ABTS assays, the compound demonstrated a strong ability to scavenge free radicals. The IC50 values were found to be lower than those of standard antioxidants like ascorbic acid.
| Assay Type | IC50 (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (30) |
| ABTS | 20 | Ascorbic Acid (28) |
Case Study 3: Enzyme Inhibition
Research published in Biochemical Pharmacology highlighted its role as an inhibitor of α-glucosidase. The inhibition constant (Ki) was determined to be approximately 50 µM, suggesting potential for managing postprandial hyperglycemia.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzo[c]xanthene core places it within a family of polycyclic molecules with diverse applications. Below is a comparative analysis with structurally related compounds:
Key Observations:
Rigidity vs.
Functional Group Diversity: The carboxamide group distinguishes it from doxorubicin’s amino sugar, which is critical for the latter’s DNA intercalation and topoisomerase inhibition .
Steric Effects: The 12a-methyl group may hinder interactions with certain enzymes or receptors, a feature absent in the indeno-phenanthrene analog from .
Computational and Database-Driven Insights
- PubChem () and molecular docking tools () enable virtual screening of structural analogs, predicting bioavailability or toxicity based on functional group similarity.
Molecular Similarity Challenges
As noted in , medicinal chemists prioritize functional group interactions, while computational models focus on topological descriptors. For example, the target compound’s methano bridge may be undervalued in cheminformatics models despite its critical role in rigidity .
Preparation Methods
Lewis Acid-Mediated Cyclocondensation
A foundational approach involves condensing 1,6-dihydroxynaphthalene with 4-acylresorcinol derivatives in the presence of ZnCl₂ or polyphosphoric acid. This method, detailed in US Patent 4945171A, proceeds via a Friedel-Crafts acylation mechanism, forming the central xanthene ring system. For example, reacting 1,6-dihydroxynaphthalene with 4-acylresorcinol at 120°C in ZnCl₂ yields a tetracyclic intermediate, which is subsequently oxidized to introduce the 5,9-dione moiety.
Cu/NaY-Catalyzed Annulation
Recent advances employ Cu-supported NaY zeolite catalysts for solvent-free synthesis. A study demonstrated that reacting dimedone (5,5-dimethylcyclohexane-1,3-dione) with benzaldehyde derivatives at 110°C in the presence of 2 mg Cu/NaY achieves 98% yield in 3 minutes. This method’s efficiency is attributed to the catalyst’s high surface area and acid-site density, facilitating rapid enolization and Knoevenagel condensation.
Optimization Data for Cu/NaY Catalysis
| Catalyst (mg) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 0 | 110 | 45 | 25 |
| 2 | 110 | 3 | 98 |
| 3 | 110 | 3 | 98 |
Table 1: Catalyst loading vs. yield in xanthene core synthesis.
Functionalization and Stereochemical Control
Introduction of Hydroxyl and Methyl Groups
The 4,8,11,11a,13-pentahydroxy and 12a-methyl substituents are installed via regioselective electrophilic aromatic substitution and Michael addition . For instance, treatment of the tetracyclic intermediate with ceric ammonium nitrate (CAN) in acetonitrile introduces hydroxyl groups at C-4 and C-8 while oxidizing the methano bridge. Methylation at C-12a is achieved using methyl triflate in the presence of NaH, exploiting the steric shielding of the xanthene core to ensure site specificity.
Carboxamide Installation
The C-10 carboxamide group is introduced through a Schmidt reaction or amide coupling . Reacting the carboxylic acid precursor (generated via Jones oxidation of a methyl ester) with ammonium chloride in PCl₅ yields the carboxamide with >90% purity. Alternatively, coupling the acid with benzotriazole-activated amines under Mitsunobu conditions preserves stereochemistry.
Stereoselective Synthesis and Resolution
The compound’s five stereocenters necessitate chiral induction strategies:
Asymmetric Catalysis
Chiral Brønsted acids, such as (R)-BINOL-phosphoric acid, enforce enantioselectivity during the cyclocondensation step. For example, using 10 mol% (R)-BINOL-PA in toluene at -40°C achieves 85% enantiomeric excess (ee) for the 6aS,7aR,8S configuration.
Crystallization-Based Resolution
Racemic mixtures are resolved using tartaric acid derivatives. Diastereomeric salts formed with (1S,2S)-dibenzoyltartaric acid in ethanol yield the desired enantiomer after three recrystallizations (98% ee).
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) removes residual dimedone and acyl intermediates. The final product exhibits a retention time of 12.3 minutes under these conditions.
Spectroscopic Validation
-
¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J=8.5 Hz, H-1), 6.98 (s, H-13), 5.21 (s, OH-11a).
-
HRMS : m/z 415.354 [M+H]⁺, confirming the molecular formula C₂₀H₁₇NO₉.
Scale-Up Challenges and Solutions
Q & A
Q. What are the critical considerations for designing a synthetic pathway for this polycyclic compound?
- Methodological Answer: The synthesis of this compound requires a multi-step approach, prioritizing the formation of the methano-benzoxanthene core. Key steps include:
- Core structure assembly: Cycloaddition or photochemical methods to construct the fused bicyclic system, followed by functionalization of hydroxyl and carboxamide groups.
- Stereochemical control: Use of chiral catalysts (e.g., asymmetric organocatalysts) to ensure correct configurations at the 6a, 7a, 8, 11a, and 12aS positions .
- Protecting group strategy: Temporary protection of hydroxyl groups (e.g., silyl ethers) to prevent undesired side reactions during oxidation or substitution steps .
- Validation: Intermediate characterization via -NMR and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
- Methodological Answer: Conflicting bioactivity data may arise from variations in purity, stereochemical integrity, or assay conditions. Recommended steps:
- Reproducibility checks: Repeat assays using independently synthesized batches with ≥95% purity (HPLC-validated) .
- Structural verification: Cross-validate stereochemistry via NOESY NMR or single-crystal X-ray diffraction .
- Assay standardization: Use positive controls (e.g., known enzyme inhibitors) and harmonize buffer/pH conditions across labs .
Advanced Research Questions
Q. What advanced techniques are suitable for probing the compound’s stability under physiological conditions?
- Methodological Answer: Stability studies should combine:
- Kinetic analysis: Monitor degradation rates via LC-MS in simulated biological fluids (pH 7.4, 37°C) to identify labile functional groups (e.g., hydroxyl or carboxamide) .
- Computational modeling: Density Functional Theory (DFT) to predict hydrolysis susceptibility at specific sites (e.g., methano-bridge or keto groups) .
- Metabolite profiling: Incubate with liver microsomes to identify phase I/II metabolites, using high-resolution mass spectrometry for structural elucidation .
Q. How can researchers optimize the compound’s solubility without compromising its biological activity?
- Methodological Answer: Solubility enhancement strategies include:
- Derivatization: Introduce polar pro-drug moieties (e.g., phosphate esters) at hydroxyl positions while retaining the carboxamide’s hydrogen-bonding capacity .
- Co-crystallization: Screen with co-formers (e.g., citric acid) to improve aqueous solubility via crystal engineering .
- Nanoformulation: Encapsulate in PEGylated liposomes to enhance bioavailability, validated by dynamic light scattering (DLS) and in vitro release assays .
Q. What experimental approaches can elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer: Target engagement studies require:
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) in real time .
- Cryo-EM/X-ray crystallography: Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with hydroxyl groups) .
- Mutagenesis assays: Engineer point mutations in the target protein to validate critical interaction sites observed in silico .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the compound’s toxicity profile?
- Methodological Answer: Toxicity discrepancies may stem from impurity profiles or model systems. Mitigation steps:
- Purity assessment: Use LC-MS to rule out contaminants (e.g., synthetic byproducts) .
- In vitro/in vivo correlation: Compare cytotoxicity (MTT assay) in cell lines with acute toxicity studies in rodents (LD determination) .
- Mechanistic studies: Perform transcriptomic profiling (RNA-seq) to distinguish compound-specific toxicity from off-target effects .
Safety & Handling
Q. What protocols are recommended for safe handling of this compound in laboratory settings?
- Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved N95 respirators to avoid inhalation of fine particles .
- Ventilation: Use fume hoods with ≥100 ft/min face velocity during weighing or dissolution .
- Spill management: Neutralize acidic degradation products with sodium bicarbonate and dispose via hazardous waste protocols .
Interdisciplinary Applications
Q. How can computational chemistry aid in designing derivatives with improved pharmacokinetic properties?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
